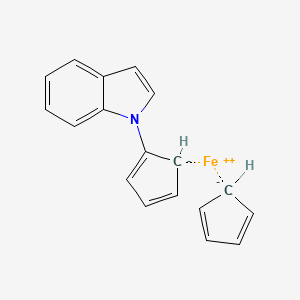
1H-indol-1-ylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-1-ylferrocene is a compound that combines the structural features of both indole and ferrocene. Indole is a significant heterocyclic system found in many natural products and drugs, while ferrocene is a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom. The fusion of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-indol-1-ylferrocene typically involves the reaction of ferrocene with an indole derivative. One common method is the Fischer indole synthesis, where an indole is formed from phenylhydrazine and a ketone under acidic conditions . For the specific synthesis of this compound, ferrocene can be functionalized with an appropriate leaving group, which then reacts with an indole derivative under suitable conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1H-Indol-1-ylferrocene undergoes various types of chemical reactions, including:
Reduction: The indole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: Both the indole and ferrocene rings can undergo electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of ferrocene leads to ferrocenium salts, while nitration of the indole ring results in nitroindole derivatives.
Scientific Research Applications
1H-Indol-1-ylferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indol-1-ylferrocene involves its interaction with molecular targets through both the indole and ferrocene moieties. The indole ring can interact with biological receptors, enzymes, and DNA, while the ferrocene moiety can participate in redox reactions, influencing cellular processes . The pathways involved include modulation of oxidative stress, inhibition of enzyme activity, and disruption of microbial cell walls.
Comparison with Similar Compounds
1H-Indol-1-ylferrocene can be compared with other indole-ferrocene derivatives, such as:
1H-Indol-3-ylferrocene: Similar structure but with the indole attached at the 3-position, leading to different reactivity and biological activity.
1H-Indol-2-ylferrocene: Another positional isomer with distinct chemical properties.
Ferrocene derivatives with other heterocycles: Compounds like pyrrole-ferrocene and thiophene-ferrocene, which exhibit different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of indole and ferrocene, providing a balance of aromaticity, redox activity, and biological relevance.
Properties
Molecular Formula |
C18H15FeN |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylindole;iron(2+) |
InChI |
InChI=1S/C13H10N.C5H5.Fe/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12;1-2-4-5-3-1;/h1-10H;1-5H;/q2*-1;+2 |
InChI Key |
LRCBJXSIUSHGKK-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1N2C=CC3=CC=CC=C32.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)
![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)

![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B12495107.png)
![5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495116.png)
![1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495122.png)

